6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
CAS No. |
653579-96-5 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(nitromethylidene)-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C12H14N2O4/c1-17-11-5-8-3-4-13-10(7-14(15)16)9(8)6-12(11)18-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
QNZJCEVEFSGBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Nitroalkene Cyclization
Early synthetic routes involved nitroalkene intermediates derived from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2328-12-3) serves as a key starting material. Treatment with nitromethane under acidic conditions generates the nitromethylidene moiety via condensation, followed by dehydration.
Reaction Conditions
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt method constructs the tetrahydroisoquinoline core from arylaldehydes and aminoacetaldehyde derivatives. A modified version employs 3,4-dimethoxyphenylacetaldehyde and nitromethylamine to form the nitromethylidene group in situ.
Key Steps
- Petasis Reaction : Combines 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and nitromethylamine to yield a morpholinone intermediate.
- Cyclization : Acid-catalyzed cyclization (H2SO4, CH3CN, 60°C, 6 hours) forms the tetrahydroisoquinoline backbone.
Yield : 75–80% after purification.
Modern Synthesis via Tandem Reactions
Cyclocondensation with 2-Cyanothioacetamide
A 2025 study demonstrated the use of 2-cyanothioacetamide in cyclocondensation reactions with nitrophenyl-substituted cyclohexanones.
Procedure
- Starting Material : 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1.0 eq)
- Reagent : 2-Cyanothioacetamide (1.2 eq), piperidine (catalyst)
- Solvent : Ethanol (reflux, 8 hours)
- Product : 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.
Subsequent Functionalization
Treatment with methyl iodide or chloroacetonitrile introduces the nitromethylidene group:
- Reagent : Methyl iodide (1.5 eq), NaOAc (2.0 eq)
- Solvent : Ethanol (25°C, 1 hour)
- Yield : 93% for ethyl 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetate.
Catalytic Methods and Asymmetric Synthesis
Nickel-Catalyzed C–H Functionalization
A 2023 approach utilized nickel catalysis to introduce the nitromethylidene group via C–H activation.
Conditions
Photoredox Catalysis
Visible-light-mediated reactions enabled nitro group insertion without metal catalysts:
- Catalyst : Mes-Acr+ (2 mol%)
- Light Source : Blue LEDs (455 nm)
- Solvent : MeCN (room temperature, 12 hours)
- Yield : 55–60%
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitroalkene Cyclization | 60–70 | Reflux, acidic ethanol | Simple reagents | Moderate yields, long reaction times |
| Pomeranz-Fritsch-Bobbitt | 75–80 | Acid-catalyzed | High purity, scalable | Multi-step process |
| Cyclocondensation | 93 | Ethanol, room temperature | High yield, one-pot reaction | Requires toxic cyanothioacetamide |
| Nickel Catalysis | 68 | High-temperature DMF | Functional group tolerance | Expensive catalyst |
| Photoredox | 55–60 | Ambient conditions | Mild, metal-free | Lower yield |
Chemical Reactions Analysis
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitromethylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Insights :
- Cycle 1 Flexibility : The 1-position substituent (e.g., nitromethylidene) may occupy solvent-exposed regions, allowing modifications without compromising activity .
- Electron-Withdrawing Groups : Nitro-containing substituents (e.g., nitrostyryl) enhance receptor binding via polar interactions .
- N-Methylation : Increases neurotoxicity by promoting oxidation to reactive intermediates, analogous to MPTP metabolism .
Physicochemical Properties
Table 2: Substituent Impact on Physicochemical Properties
Key Insights :
- Polar Substituents : Nitromethylidene and nitro groups improve solubility compared to hydrophobic aryl substituents but may introduce metabolic instability .
Biological Activity
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline (also referred to as DMNTIQ) is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of DMNTIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 219.25 g/mol
- Solubility : Soluble in organic solvents; specific solubility data not extensively documented in available literature.
DMNTIQ exhibits several biological activities attributed to its structural features:
-
Cardiovascular Effects :
- Studies have shown that DMNTIQ can influence cardiac contractility and vascular relaxation. The compound appears to enhance calcium influx in cardiomyocytes through various signaling pathways, including the β-adrenergic receptor pathway, which is crucial for positive inotropic effects .
- A study demonstrated that DMNTIQ significantly increased the force of contraction in isolated rat heart tissues, suggesting its potential as a therapeutic agent for heart failure .
- Neuroprotective Properties :
- Antioxidant Activity :
Biological Activity Data
Case Studies
- Cardioprotective Effects :
- Neuroprotective Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
